2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity and Heterocyclic Compound Synthesis
Research highlights the utility of related heterocyclic compounds in synthesizing novel structures with potential antioxidant activities. For instance, Salem et al. (2015) demonstrated the synthesis of new fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, exploring their antioxidant activities. The study underscores the significance of such compounds in medicinal chemistry, particularly in developing therapeutic agents with antioxidant properties (Salem, Farhat, Omar Errayes, & Madkour, 2015).
Novel Syntheses of Pyridine and Fused Pyridine Derivatives
Al-Issa's work (2012) on the synthesis of new series of pyridine and fused pyridine derivatives, through reactions involving compounds similar in complexity to the query compound, contributes to our understanding of the versatile synthetic routes available for creating complex heterocyclic structures. This research opens avenues for the discovery of new molecules with potential pharmacological applications (Al-Issa, 2012).
"Water-Mediated" Hydroamination and Aminooxygenation
Mohan et al. (2013) presented a novel aqueous synthesis of methylimidazo[1,2-a]pyridines without the deliberate addition of catalysts, showcasing an environmentally friendly approach to synthesizing imidazo[1,2-a]pyridines. This study highlights the potential for green chemistry in the synthesis of complex heterocyclic compounds, aligning with the structural themes of the query compound (Mohan, Nageswara Rao, & Adimurthy, 2013).
Synthesis of Pyridone Analogues
Richards and Hofmann (1978) explored the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, starting from mimosine and mimosinamine. Their work contributes to the chemical repertoire by offering new synthetic pathways for the construction of complex heterocyclic systems, demonstrating the diverse applicability of heterocyclic chemistry in synthesizing analogues of biologically significant compounds (Richards & Hofmann, 1978).
Development of Angular Polycyclic Azaarenes
Pratap and Ram (2007) described an efficient synthesis leading to functionalized angular polycyclic azaarenes. Their methodology, involving base-catalyzed ring transformation, showcases the synthetic versatility in accessing complex polycyclic structures, which are of significant interest in the development of new therapeutic agents (Pratap & Ram, 2007).
Mechanism of Action
Target of Action
The compound belongs to the indole class, which has garnered significant interest due to its diverse biological potential
Action Environment
Environmental factors play a crucial role. pH, temperature, and coexisting molecules affect the compound’s stability and efficacy. For instance, interactions with food or other drugs could impact its absorption and distribution.
properties
IUPAC Name |
2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c24-15-19-14-18-4-1-2-5-20(18)26-23(19)28-12-8-17(9-13-28)16-30-22(31)7-6-21(27-30)29-11-3-10-25-29/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBKNSQOMYWCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
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